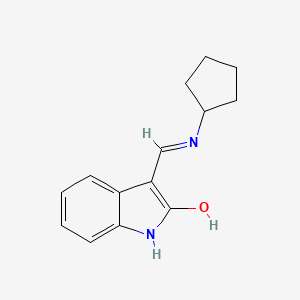

3-(cyclopentyliminomethyl)-1H-indol-2-ol

Description

3-(Cyclopentyliminomethyl)-1H-indol-2-ol is a synthetic indole derivative characterized by a hydroxyl group at the C2 position and a cyclopentyliminomethyl substituent at the C3 position of the indole ring. The indole core structure consists of a fused benzene and pyrrole ring system, which confers aromatic stability and reactivity.

Properties

IUPAC Name |

3-(cyclopentyliminomethyl)-1H-indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-14-12(9-15-10-5-1-2-6-10)11-7-3-4-8-13(11)16-14/h3-4,7-10,16-17H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECXDPXFTFUDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=CC2=C(NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentyliminomethyl)-1H-indol-2-ol typically involves the condensation of cyclopentanone with an appropriate indole derivative under acidic or basic conditions. The reaction is often facilitated by the use of catalysts such as Lewis acids or bases to promote the formation of the imine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions where the reactants are mixed in a controlled environment to ensure optimal yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyliminomethyl)-1H-indol-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Cyclopentyliminomethyl)-1H-indol-2-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(cyclopentyliminomethyl)-1H-indol-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Steric Effects: Cyclopentyl substituents may hinder binding to flat enzymatic active sites compared to planar aromatic groups (e.g., m-tolylimino in ).

- Biological Activity : Brominated derivatives (e.g., ) exhibit potent kinase inhibition, suggesting halogenation at C6 enhances target affinity.

Pharmacological and Biochemical Comparisons

Kinase Inhibition Profiles

highlights indol-2-ol derivatives as cyclin-dependent kinase (CDK) inhibitors. For example:

- 6-Bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol: IC₅₀ = 200 nM against CDK1/cyclin B1.

- 6-Bromo-3-[(3E)-3-(2-morpholin-4-ylethoxyimino)indol-2-yl]-1H-indol-2-ol: IC₅₀ = 1100 nM.

The target compound lacks bromination but shares a substituted iminomethyl group. The cyclopentyl moiety’s bulk may reduce binding efficiency compared to smaller piperazine or morpholine groups, which optimize steric compatibility with kinase active sites.

Hydrogen-Bonding Interactions

demonstrates that hydroxyl groups on indol-2-ol derivatives form critical hydrogen bonds with residues like Ser323 and Met319 in LCK kinase. The cyclopentyliminomethyl group’s nitrogen may engage in additional interactions, though its conformational flexibility could limit directional specificity compared to rigid aromatic substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.